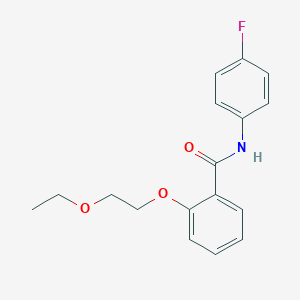
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol. This compound is characterized by the presence of a methylcarbamoyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Methylcarbamoyl Group: The initial step involves the introduction of a methylcarbamoyl group to a phenyl ring. This can be achieved through the reaction of methyl isocyanate with an appropriate phenyl derivative under controlled conditions.
Amino Group Introduction: The next step involves the introduction of an amino group to the phenyl ring. This can be done through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety. This can be achieved through a series of reactions, including oxidation and hydrolysis, to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the phenyl ring and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-{[3-(Carbamoyl)phenyl]amino}-4-oxobutanoic acid: Similar structure but lacks the methyl group on the carbamoyl moiety.
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxopentanoic acid: Similar structure but has an additional carbon in the butanoic acid moiety.
4-((3-(Methylcarbamoyl)phenyl)amino)-4-oxobutanoic acid methyl ester: Similar structure but with a methyl ester group instead of the carboxylic acid.
Uniqueness
This compound is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-[3-(methylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-13-12(18)8-3-2-4-9(7-8)14-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
Clave InChI |
WDZZPPZVHBBDJO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)


![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)
